molecular formula C11H11N3 B3155588 4-(Pyridin-4-yl)benzene-1,2-diamine CAS No. 80420-88-8

4-(Pyridin-4-yl)benzene-1,2-diamine

Cat. No. B3155588
CAS RN: 80420-88-8
M. Wt: 185.22 g/mol
InChI Key: BOZAGTUANUIVTL-UHFFFAOYSA-N
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Description

“4-(Pyridin-4-yl)benzene-1,2-diamine” is an organic intermediate . It belongs to the pyridine-based ligands, and its derivatives have the ability to donate sigma electrons and accept pi electrons. It can form stable complexes with various metals, making it one of the most widely used chelating ligands in coordination chemistry .


Molecular Structure Analysis

The molecular formula of “4-(Pyridin-4-yl)benzene-1,2-diamine” is C11H11N3 . Unfortunately, the specific structural details or crystallographic data are not available in the retrieved resources.


Physical And Chemical Properties Analysis

“4-(Pyridin-4-yl)benzene-1,2-diamine” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

4-(Pyridin-4-yl)benzene-1,2-diamine (abbreviated as TPB) serves as a versatile ligand in coordination chemistry. Researchers have incorporated TPB into metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. These MOFs exhibit intriguing properties, such as gas adsorption, catalysis, and selective ion exchange .

Antimicrobial Activity

Researchers have synthesized novel TPB derivatives and evaluated their antimicrobial properties. While TPB itself may not exhibit strong antimicrobial activity, modifications of its structure could lead to more potent compounds. These derivatives may find applications in drug development and combating bacterial infections .

Anticancer Agents

TPB derivatives have been explored for their potential as anticancer agents. In particular, some TPB-based compounds exhibit promising cytotoxicity against cancer cell lines, including A549 and HCT116. Further studies are needed to optimize their efficacy and selectivity .

Organic Electronics and Optoelectronics

TPB-containing materials have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their π-conjugated structures make them suitable for charge transport and light emission applications .

Supramolecular Chemistry and Host-Guest Interactions

TPB can participate in supramolecular assemblies through hydrogen bonding and π-π interactions. Researchers have explored TPB-based host-guest systems for molecular recognition, drug delivery, and sensing applications. These studies highlight TPB’s role in creating functional materials with tailored properties .

Safety and Hazards

The safety information available indicates that “4-(Pyridin-4-yl)benzene-1,2-diamine” is classified under GHS07, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-pyridin-4-ylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-7H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZAGTUANUIVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298390
Record name 4-(4-Pyridinyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-yl)benzene-1,2-diamine

CAS RN

80420-88-8
Record name 4-(4-Pyridinyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80420-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Pyridinyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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